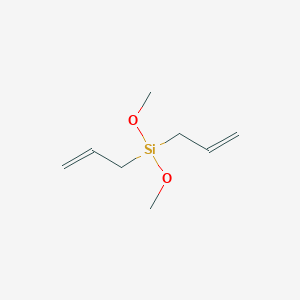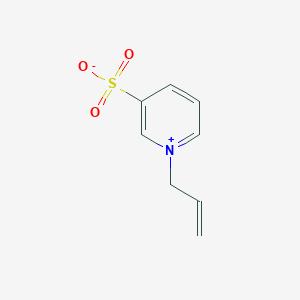
(4-Methylphenyl)sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)sulfamide, also known as toluenesulfonamide, is a chemical compound that has been extensively used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. The compound has been widely used as a reagent in organic synthesis, as well as in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of (4-Methylphenyl)sulfamide is not fully understood. However, it is believed that the compound acts as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, (4-Methylphenyl)sulfamide may have an effect on the pH of the body fluids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Methylphenyl)sulfamide are not well characterized. However, studies have shown that the compound has an effect on the activity of carbonic anhydrase, which may have an impact on the acid-base balance in the body. In addition, (4-Methylphenyl)sulfamide has been shown to have an effect on the activity of certain enzymes, such as aldose reductase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Methylphenyl)sulfamide in lab experiments is its high solubility in water and organic solvents. This makes it easy to handle and use in a variety of experimental conditions. However, one limitation of the compound is its potential toxicity. Studies have shown that (4-Methylphenyl)sulfamide can have a toxic effect on certain cells, particularly in high concentrations.
Zukünftige Richtungen
There are several future directions for the research on (4-Methylphenyl)sulfamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the characterization of the compound's mechanism of action and its biochemical and physiological effects. Further studies are needed to fully understand the potential applications of (4-Methylphenyl)sulfamide in various fields, including medicine and biotechnology.
Conclusion:
In conclusion, (4-Methylphenyl)sulfamide is a chemical compound that has been extensively used in scientific research. It has been used as a reagent in organic synthesis and in the pharmaceutical industry. The compound's mechanism of action and biochemical and physiological effects are not fully understood, but studies have shown that it may have an effect on the activity of carbonic anhydrase and other enzymes. While (4-Methylphenyl)sulfamide has advantages for use in lab experiments, its potential toxicity should be taken into consideration. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
The synthesis of (4-Methylphenyl)sulfamide can be achieved through a variety of methods. One of the most common methods involves the reaction of (4-Methylphenyl)sulfamidenyl chloride with ammonia or an amine in the presence of a base. Another method involves the reaction of (4-Methylphenyl)sulfamidenic acid with ammonium hydroxide or an amine. The yield of the reaction can be improved by using a catalyst, such as copper or palladium.
Wissenschaftliche Forschungsanwendungen
(4-Methylphenyl)sulfamide has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, particularly in the synthesis of sulfonamides and other nitrogen-containing compounds. The compound has also been used in the pharmaceutical industry as a starting material for the synthesis of drugs, such as sulfonamide antibiotics.
Eigenschaften
IUPAC Name |
1-methyl-4-(sulfamoylamino)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)9-12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWUBUCXNBNXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)sulfamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

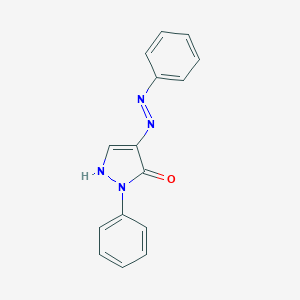


![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)

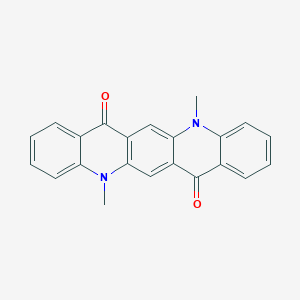
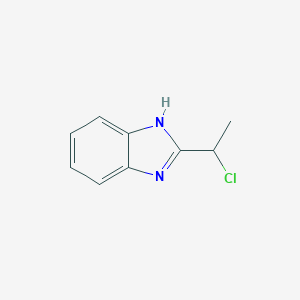
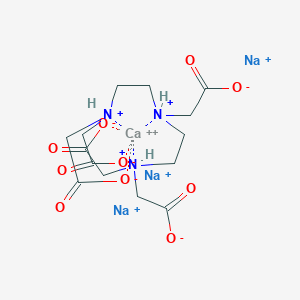
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)


